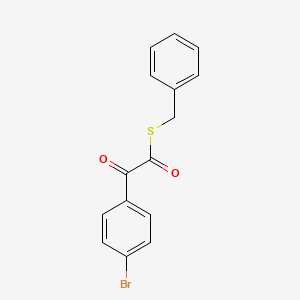
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester is a complex organic compound with a unique structure that includes a bromine atom, a thioester group, and a phenylmethyl ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps. One common method includes the reaction of 4-bromoacetophenone with thiobenzoic acid under specific conditions to form the intermediate product. This intermediate is then esterified with benzyl alcohol to yield the final compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism by which Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester exerts its effects involves interactions with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneethanethioic acid, alpha-oxo-, S-methyl ester
- Benzeneacetic acid, alpha-oxo-, methyl ester
Uniqueness
Benzeneethanethioic acid, 4-bromo-alpha-oxo-, S-(phenylmethyl) ester is unique due to the presence of the bromine atom and the phenylmethyl ester group. These structural features confer distinct reactivity and potential applications compared to similar compounds. The bromine atom, in particular, allows for selective substitution reactions, making this compound a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H11BrO2S |
|---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
S-benzyl 2-(4-bromophenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C15H11BrO2S/c16-13-8-6-12(7-9-13)14(17)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clave InChI |
UJQKFELBVATFHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




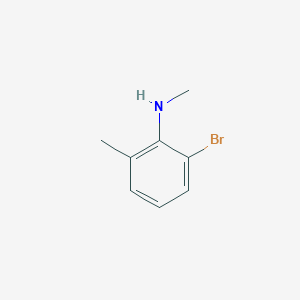
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
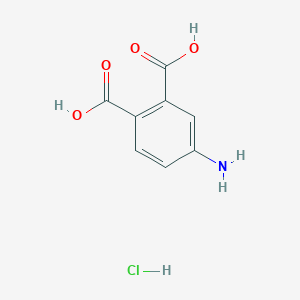
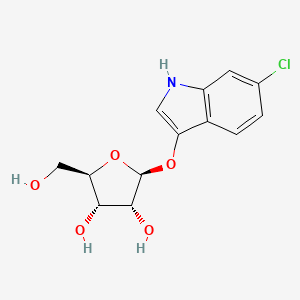
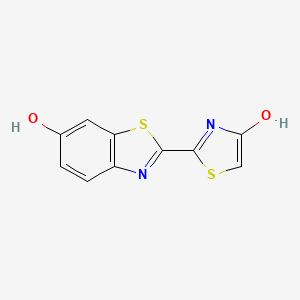
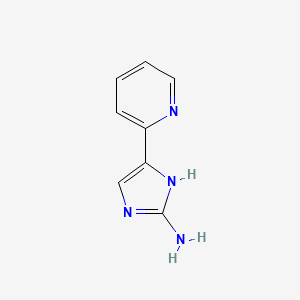





![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
